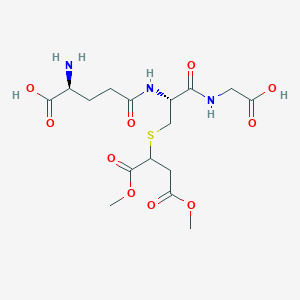
2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers) is a compound formed by the conjugation of glutathione with dimethyl succinate. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of diastereomers adds complexity to its structure and behavior, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-S-Glutathionyl Dimethyl Succinate involves the esterification of succinic acid to form dimethyl succinate, followed by the conjugation with glutathione. The esterification process typically involves the use of catalysts and specific reaction conditions to achieve high yields. For instance, the esterification of succinic acid can be carried out using a fixed bed reactor combined with distillation .
Industrial Production Methods: Industrial production of dimethyl succinate, a precursor to 2-S-Glutathionyl Dimethyl Succinate, involves processes such as reactive distillation and the use of tubular reactors. These methods are designed to optimize the reaction conditions and separation processes to ensure efficient production .
化学反应分析
Types of Reactions: 2-S-Glutathionyl Dimethyl Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the glutathione moiety, which can participate in redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving 2-S-Glutathionyl Dimethyl Succinate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH and temperature, play a crucial role in determining the reaction pathways and products formed.
Major Products: The major products formed from the reactions of 2-S-Glutathionyl Dimethyl Succinate depend on the specific reaction conditions. For example, the reaction with glutathione can yield a mixture of diastereomers .
科学研究应用
2-S-Glutathionyl Dimethyl Succinate has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used to study the reactivity of glutathione conjugates and their potential as intermediates in various chemical reactions.
Biology: In biological research, 2-S-Glutathionyl Dimethyl Succinate is investigated for its role in cellular redox processes and its potential as a biomarker for oxidative stress.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation .
Industry: In the industrial sector, 2-S-Glutathionyl Dimethyl Succinate is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
作用机制
The mechanism of action of 2-S-Glutathionyl Dimethyl Succinate involves its interaction with cellular thiols and redox-active molecules. The glutathione moiety can undergo redox reactions, influencing cellular redox balance and signaling pathways. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in redox regulation .
相似化合物的比较
- Dimethyl Fumarate
- Monomethyl Fumarate
- Methylhydrogen Fumarate
Comparison: 2-S-Glutathionyl Dimethyl Succinate is unique due to its specific conjugation with glutathione, which imparts distinct redox properties and reactivity. Compared to similar compounds like dimethyl fumarate and monomethyl fumarate, 2-S-Glutathionyl Dimethyl Succinate exhibits different reactivity patterns and biological effects .
属性
分子式 |
C16H25N3O10S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dimethoxy-1,4-dioxobutan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H25N3O10S/c1-28-13(23)5-10(16(27)29-2)30-7-9(14(24)18-6-12(21)22)19-11(20)4-3-8(17)15(25)26/h8-10H,3-7,17H2,1-2H3,(H,18,24)(H,19,20)(H,21,22)(H,25,26)/t8-,9-,10?/m0/s1 |
InChI 键 |
HROUCKBOKAXXIU-XMCUXHSSSA-N |
手性 SMILES |
COC(=O)CC(C(=O)OC)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
COC(=O)CC(C(=O)OC)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



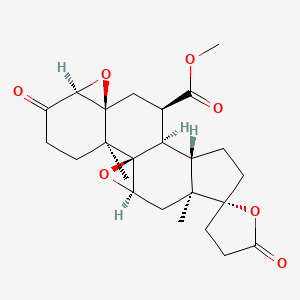

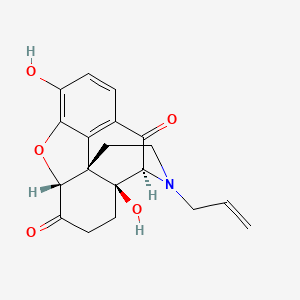
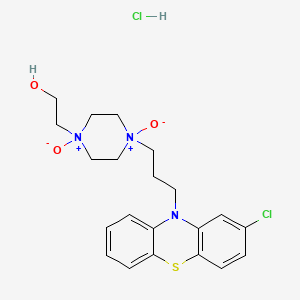
![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)

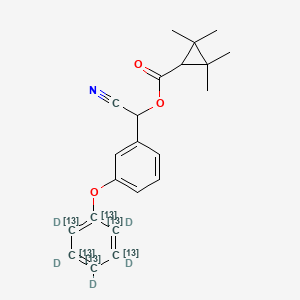

![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)
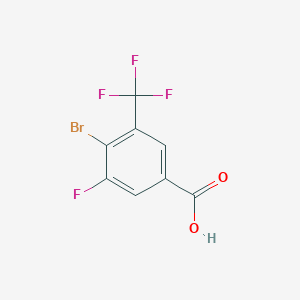

![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)

